![molecular formula C20H15N5O9 B12615316 3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)
3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(ヒドロキシイミノ)ビス[1-(4-ニトロフェニル)ピロリジン-2,5-ジオン]は、ピロリジン環、ヒドロキシイミノ基、およびニトロフェニル置換基の存在を特徴とする、複雑な有機化合物です。この化合物は、その潜在的な生物活性と創薬における用途から、医薬品化学の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
3,3'-(ヒドロキシイミノ)ビス[1-(4-ニトロフェニル)ピロリジン-2,5-ジオン]の合成は、通常、4-ニトロフェニルヒドラジンと無水マレイン酸を反応させてピロリジン-2,5-ジオン環を形成することから始まります。ヒドロキシイミノ基は、中間体を制御された条件下でヒドロキシルアミンと反応させることにより導入されます。この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で行われ、温度は最適な収率を確保するために約60〜80°Cに維持されます。
工業的生産方法
工業的な設定では、この化合物の生産には、反応条件を一定に維持し、収率を向上させるために連続フローリアクターを使用することが含まれる場合があります。触媒の使用と反応パラメータの最適化により、合成プロセスの効率をさらに向上させることができます。
化学反応の分析
反応の種類
3,3'-(ヒドロキシイミノ)ビス[1-(4-ニトロフェニル)ピロリジン-2,5-ジオン]は、次のものを含むさまざまな化学反応を受けます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: ニトロフェニル基は、アミンやチオールなどの求核剤との求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下のアミンまたはチオール。
生成される主な生成物
酸化: 対応するニトロ誘導体の形成。
還元: アミノ誘導体の形成。
置換: 置換ピロリジン誘導体の形成。
科学研究への応用
3,3'-(ヒドロキシイミノ)ビス[1-(4-ニトロフェニル)ピロリジン-2,5-ジオン]は、いくつかの科学研究への応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について探求されています。
産業: 特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
3,3’-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
3,3'-(ヒドロキシイミノ)ビス[1-(4-ニトロフェニル)ピロリジン-2,5-ジオン]の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ヒドロキシイミノ基は、活性部位の残基と水素結合を形成でき、ニトロフェニル基は、芳香族残基とのπ-π相互作用に関与できます。これらの相互作用は、標的タンパク質の活性を調節し、所望の生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- 3,3'-(ヒドロキシイミノ)ビス[1-(4-クロロフェニル)ピロリジン-2,5-ジオン]
- 3,3'-(ヒドロキシイミノ)ビス[1-(3-クロロフェニル)ピロリジン-2,5-ジオン]
- 3,3'-(ヒドロキシイミノ)ビス[1-(3-メトキシフェニル)ピロリジン-2,5-ジオン]
独自性
類似の化合物と比較して、3,3'-(ヒドロキシイミノ)ビス[1-(4-ニトロフェニル)ピロリジン-2,5-ジオン]は、化学反応性と生物活性を大きく影響を与える可能性のあるニトロフェニル基の存在により、ユニークです。ニトロ基は、化合物がレドックス反応に参加し、生物学的標的と相互作用する能力を高めることができ、さまざまな用途のための貴重な化合物となります。
特性
分子式 |
C20H15N5O9 |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
3-[hydroxy-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H15N5O9/c26-17-9-15(19(28)21(17)11-1-5-13(6-2-11)24(31)32)23(30)16-10-18(27)22(20(16)29)12-3-7-14(8-4-12)25(33)34/h1-8,15-16,30H,9-10H2 |
InChIキー |
ABIFKDSUJASUPF-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])N(C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


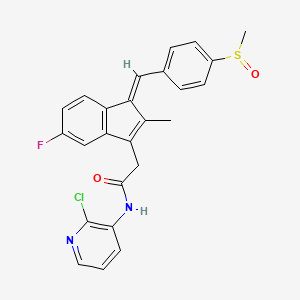
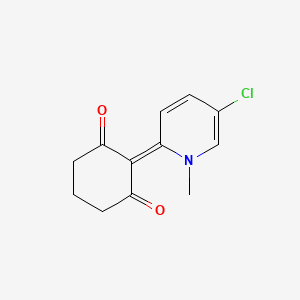
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
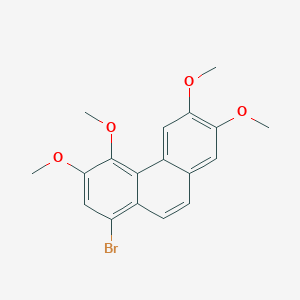
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
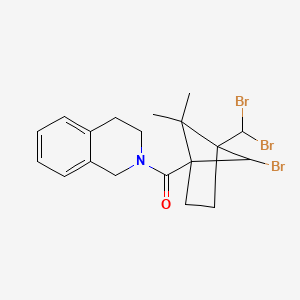
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)

![2-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12615302.png)
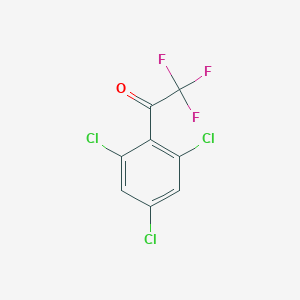
![(4E)-5-(3-fluorophenyl)-4-[hydroxy(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B12615312.png)
![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)

